molecular formula C9H15BrCl2N2S B13562430 1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride

1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride

Cat. No.: B13562430
M. Wt: 334.10 g/mol
InChI Key: MOLUGSCBPYJCFP-UHFFFAOYSA-N
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Description

1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C9H13BrN2S·2HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the bromothiophene moiety adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C9H13BrN2SC_9H_{13}BrN_2S and a molecular weight of approximately 261.18 g/mol. It consists of a piperazine ring substituted with a brominated thiophene moiety at the 3-position. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for medicinal chemistry and pharmacology applications.

Scientific Research Applications

This compound has applications in pharmaceutical development as a lead compound for developing new antidepressants or neuroactive drugs. Interaction studies are crucial for understanding how this compound interacts with biological targets.

Several compounds share structural similarities with this compound.

Structural Analogues and their Unique Features

Compound NameStructureUnique Features
1-(Thiophen-2-yl)methylpiperazineThiophene without brominationLacks halogen substitution
1-(4-Bromothiophen-2-yl)methylpiperazineBromination at a different positionDifferent pharmacological profile
4-(Bromothiophen)ethylpiperazineEthyl substitution instead of methylAltered lipophilicity and receptor interaction

Mechanism of Action

The mechanism of action of 1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride can be compared with other similar compounds, such as:

    1-[(2-Bromothiophen-3-yl)methyl]piperazine: This compound has the bromine atom at a different position on the thiophene ring, leading to variations in its chemical and biological properties.

    1-[(3-Chlorothiophen-2-yl)methyl]piperazine:

    1-[(3-Methylthiophen-2-yl)methyl]piperazine:

Biological Activity

1-[(3-Bromothiophen-2-yl)methyl]piperazine dihydrochloride is a novel compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a bromothiophene moiety. Its chemical structure can be represented as follows:

C10H12BrCl2N2S\text{C}_{10}\text{H}_{12}\text{BrCl}_2\text{N}_2\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

This compound is believed to exert its effects through several mechanisms:

  • Target Interaction : Similar compounds have shown affinity for various receptors and enzymes, including serotonin receptors and s100 proteins, suggesting a potential role in modulating neurotransmission and inflammatory responses.
  • Biochemical Pathways : The compound may influence pathways related to inflammation and pain perception, which are critical in various disease states.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential application in treating infections.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that the compound has promising antimicrobial activity, particularly against fungal pathogens .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in vitro. It has been shown to reduce the production of pro-inflammatory cytokines in activated macrophages, which is crucial for managing chronic inflammatory conditions.

Case Studies

  • Study on Anticancer Activity : A study evaluated the anticancer potential of this compound against glioma cells. The results indicated that the compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways .
  • Neuroprotective Effects : Another investigation assessed the neuroprotective effects of the compound in models of neurodegeneration. It was found to enhance neuronal survival and reduce oxidative stress markers, suggesting its potential utility in neurodegenerative diseases .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is well absorbed due to its lipophilic nature. It demonstrates favorable distribution characteristics across biological membranes, which is essential for its therapeutic efficacy.

Properties

Molecular Formula

C9H15BrCl2N2S

Molecular Weight

334.10 g/mol

IUPAC Name

1-[(3-bromothiophen-2-yl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C9H13BrN2S.2ClH/c10-8-1-6-13-9(8)7-12-4-2-11-3-5-12;;/h1,6,11H,2-5,7H2;2*1H

InChI Key

MOLUGSCBPYJCFP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CS2)Br.Cl.Cl

Origin of Product

United States

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